Superior Conformational Stability: Chair Conformation Energetics vs. Generic Piperazines
Single-crystal X-ray structural analysis reveals that the piperazine ring in 1-(2,6-difluoro-4-methoxyphenyl)piperazine adopts a stable, minimum-energy chair conformation [1]. This conformation is energetically favorable and is not a universal feature of all piperazine derivatives, where conformational flexibility can lead to entropic penalties upon target binding.
| Evidence Dimension | Conformational stability of the piperazine ring |
|---|---|
| Target Compound Data | Stable, minimum-energy chair conformation (X-ray crystallography) |
| Comparator Or Baseline | Generic piperazines; variable conformations possible |
| Quantified Difference | Qualitative difference: Target compound exhibits a specific, stable chair conformation, while generic piperazines may not. |
| Conditions | Solid-state, single-crystal X-ray diffraction |
Why This Matters
A stable, well-defined conformation can translate to more predictable and potentially higher-affinity interactions with biological targets, reducing the need for extensive conformational screening.
- [1] Xu, F. Single-crystal X-ray structural analysis and preliminary cytotoxic assay of 1-(2,6-difluoro-4-methoxyphenyl)piperazine. Semantic Scholar, 2014. View Source
